molecular formula C18H22N2O3S B2366280 N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706094-74-7

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2366280
CAS No.: 1706094-74-7
M. Wt: 346.45
InChI Key: BYNMLIYCVXQTDS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activity

N-(4-bromophenyl)furan-2-carboxamide and its analogs have demonstrated in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This compound has shown effective activity, particularly against NDM-positive bacteria A. baumannii, compared to various commercially available drugs (Siddiqa et al., 2022). Furthermore, a study on a thiazole-based heterocyclic amide (N-(thiazol-2-yl)furan-2-carboxamide) revealed good antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria and fungi, suggesting potential pharmacological and medical applications (Cakmak et al., 2022).

Synthesis and Reactivity

Research on the synthesis and reactivity of various furan-2-carboxamide derivatives has been conducted, focusing on creating novel compounds with potential biological activities. For instance, studies have shown the synthesis of N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide, and their subsequent conversion into thioamides and other derivatives through various chemical reactions (Aleksandrov et al., 2017) (El’chaninov et al., 2017).

Potential as Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine, have shown strong DNA affinities and potent in vitro activity against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Antiallergic and Antiviral Activities

Compounds like 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides have exhibited potent antiallergic activity, inhibiting the action of serotonin, histamine, and bradykinin in rats (Georgiev et al., 1987). Additionally, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating significant anti-influenza activity (Yongshi et al., 2017).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-22-15-7-4-3-6-14(15)19-18(21)20-10-9-17(24-13-11-20)16-8-5-12-23-16/h3-8,12,17H,2,9-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNMLIYCVXQTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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